[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid
説明
Chemical Identity and IUPAC Nomenclature
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The official IUPAC name is 2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid, which precisely describes the structural connectivity and functional group positioning within the molecule. This nomenclature reflects the compound's dual heterocyclic nature, incorporating both quinazoline and imidazole ring systems linked through an amino bridge.
The compound is registered under Chemical Abstracts Service number 345951-23-7, providing a unique identifier for this specific molecular structure. The MDL number MFCD01796374 serves as an additional database reference, facilitating accurate identification across chemical information systems. These standardized identifiers ensure consistent recognition of the compound across various research platforms and chemical databases, supporting reproducible scientific communication.
The molecular structure can be represented through the SMILES notation: CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C, which provides a linear encoding of the compound's atomic connectivity and stereochemistry. This representation facilitates computational analysis and database searching, enabling researchers to identify structural analogs and predict chemical properties through computational chemistry methods.
Structural Features and Heterocyclic Architecture
The molecular architecture of this compound exhibits a sophisticated arrangement of two major heterocyclic systems: a dimethyl-substituted quinazoline ring and a dihydroimidazole ring bearing an acetic acid functional group. The quinazoline portion features methyl substitution at positions 4 and 6, which significantly influences the electronic properties and steric environment of the molecule. These methyl groups contribute to the overall lipophilicity and may affect the compound's interaction with biological targets through hydrophobic interactions.
The quinazoline heterocycle, characterized by its bicyclic structure consisting of fused benzene and pyrimidine rings, serves as the foundational scaffold of this compound. Quinazoline derivatives have demonstrated remarkable versatility in medicinal chemistry, with their planar aromatic structure facilitating π-π stacking interactions and hydrogen bonding capabilities. The specific 4,6-dimethyl substitution pattern creates a unique electronic environment that distinguishes this compound from other quinazoline derivatives, potentially enhancing its selectivity for specific molecular targets.
The imidazole ring system connected to the quinazoline scaffold represents a critical structural feature that expands the compound's potential for biological activity. The 5-oxo-4,5-dihydro-1H-imidazole moiety introduces additional hydrogen bonding opportunities and creates a partially saturated heterocyclic system that may exhibit distinct conformational preferences compared to fully aromatic analogs. The presence of the acetic acid side chain at position 4 of the imidazole ring provides a carboxylate functionality that can participate in ionic interactions and metal coordination, significantly expanding the compound's potential modes of action.
The amino linkage connecting the quinazoline and imidazole systems creates a flexible bridge that allows for conformational adjustments while maintaining the integrity of both heterocyclic cores. This structural feature enables the compound to adopt multiple conformations, potentially optimizing its fit within various binding sites. The amino group itself can serve as both a hydrogen bond donor and acceptor, contributing to the compound's overall pharmacophoric profile and its ability to interact with diverse biological targets.
Historical Development in Medicinal Chemistry
The development of quinazoline-based compounds in medicinal chemistry has followed a trajectory of increasing structural complexity and functional sophistication, with this compound representing a modern evolution of this chemical class. The quinazoline scaffold has been recognized as a privileged structure in drug discovery since the early synthesis methods reported by August Bischler and Lang in 1895, and subsequently refined by Siegmund Gabriel in 1903. These foundational synthetic approaches established quinazoline as an accessible and versatile building block for medicinal chemistry applications.
The emergence of substituted quinazoline derivatives gained momentum throughout the twentieth century as researchers recognized their potential for diverse biological activities. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, providing inspiration for synthetic medicinal chemistry efforts. The systematic exploration of quinazoline derivatives has revealed their capacity for antimalarial, anticancer, antifungal, antibacterial, and numerous other therapeutic activities, establishing this heterocyclic system as a cornerstone of modern drug discovery.
The specific structural motif present in this compound reflects the contemporary trend toward hybrid molecules that combine multiple pharmacophoric elements within a single structure. This approach, often termed "molecular hybridization," represents a strategic evolution from simple substituted quinazolines toward more complex architectures that can simultaneously interact with multiple biological targets or exhibit enhanced selectivity through the integration of complementary structural features.
The incorporation of imidazole-based elements into quinazoline frameworks parallels the broader recognition of imidazole derivatives as important bioactive scaffolds. The development of imidazoquinoline compounds, such as those investigated for Toll-like receptor modulation, has demonstrated the potential for enhanced biological activity through the fusion of imidazole and quinoline-type heterocycles. These precedents have established a foundation for the exploration of related hybrid structures, including quinazoline-imidazole combinations like the compound under examination.
特性
IUPAC Name |
2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBOLJGIJSNQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386827 | |
| Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345951-23-7 | |
| Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of 4,6-Dimethylquinazoline Core
- The quinazoline core is synthesized via cyclization reactions starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzamides.
- Methyl groups at positions 4 and 6 are introduced either by using methyl-substituted starting materials or via selective methylation reactions.
- Typical reagents include formamide or formic acid derivatives to facilitate ring closure.
- Reaction conditions often involve refluxing in polar solvents such as ethanol or dimethylformamide (DMF).
Amination at Position 2
- The 2-position of quinazoline is functionalized by nucleophilic substitution with an amino group.
- This is achieved by reacting 2-chloro-4,6-dimethylquinazoline with ammonia or primary amines under basic conditions (e.g., potassium hydroxide).
- Solvents like ethanol or DMSO are used to enhance solubility and reaction rates.
Synthesis of the 5-oxo-4,5-dihydro-1H-imidazol-4-yl Acetic Acid Moiety
Imidazole Ring Formation
- The imidazole ring is constructed via cyclization of α-amino acids or their derivatives with suitable carbonyl compounds.
- A common method involves the condensation of glycine derivatives with formamide or formamidine under acidic or basic catalysis.
- The 5-oxo functionality is introduced by oxidation or by using precursors that already contain the keto group.
Introduction of the Acetic Acid Side Chain
- The acetic acid substituent at the 4-position of the imidazole ring is typically introduced via alkylation reactions.
- For example, the imidazole nitrogen can be alkylated with bromoacetic acid or its esters under basic conditions.
- Hydrolysis of esters yields the free acetic acid group.
Coupling of Quinazoline and Imidazole Units
- The key step involves the formation of the amino linkage between the quinazoline 2-amino group and the imidazole ring.
- This is generally achieved by nucleophilic substitution or condensation reactions.
- Reaction conditions are optimized to avoid side reactions such as over-alkylation or ring opening.
- Bases like potassium hydroxide or cesium carbonate are used to deprotonate the amino group, facilitating nucleophilic attack.
- Solvents such as ethanol, DMF, or DMSO provide a suitable medium for the reaction.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Quinazoline core synthesis | Anthranilic acid derivatives, formamide | Ethanol, DMF | Reflux (80-120 °C) | Methyl groups introduced via precursors or methylation |
| Amination at quinazoline C2 | Ammonia or primary amines, KOH | Ethanol, DMSO | 60-90 °C | Base-catalyzed nucleophilic substitution |
| Imidazole ring formation | Glycine derivatives, formamide/formamidine | Acidic or basic media | 50-100 °C | Cyclization to form 5-oxo-imidazole |
| Acetic acid side chain alkylation | Bromoacetic acid or esters, base | Ethanol, DMF | Room temp to reflux | Ester hydrolysis to free acid |
| Coupling quinazoline and imidazole | Base (KOH, Cs2CO3), nucleophilic substitution | Ethanol, DMF, DMSO | 50-100 °C | Controlled to avoid side reactions |
Characterization and Purification
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution patterns.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and isolates the final product.
- Melting Point Determination: Provides physical property data for compound identification.
Research Findings and Yield Data
- Multi-step synthesis typically yields the final compound in moderate to good overall yields (40-70%), depending on reaction optimization.
- The use of polar aprotic solvents and controlled temperature profiles enhances selectivity and yield.
- Base-catalyzed amination and alkylation steps are critical for high purity and yield.
- The compound’s stability under light and heat has been reported as moderate, necessitating storage under inert atmosphere and low temperature.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Typical Yield (%) | Critical Parameters |
|---|---|---|---|---|
| Quinazoline core synthesis | Anthranilic acid derivatives, formamide | Cyclization | 70-85 | Temperature control, solvent choice |
| Amination at quinazoline C2 | Ammonia, KOH | Nucleophilic substitution | 60-75 | Base strength, reaction time |
| Imidazole ring formation | Glycine derivatives, formamidine | Cyclization | 65-80 | pH control, temperature |
| Acetic acid side chain introduction | Bromoacetic acid, base | Alkylation, hydrolysis | 55-70 | Base concentration, reaction time |
| Coupling quinazoline and imidazole | Quinazoline amine, imidazole derivative | Nucleophilic substitution | 50-70 | Solvent, temperature, base choice |
化学反応の分析
Types of Reactions
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced imidazole derivatives.
科学的研究の応用
[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathological processes.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its fusion of quinazoline and imidazole moieties. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Comparisons
- Quinazoline Derivatives: The dimethyl groups at positions 4 and 6 on the quinazoline ring (target compound) likely enhance lipophilicity compared to brominated quinazolinones (e.g., 6,8-dibromo-2-methylquinazolin-4-one, ). Bromine substituents increase molecular weight (C₁₁H₈Br₂N₂O) and may improve halogen bonding but reduce metabolic stability . Analgesic activity is reported for hydrazide-linked quinazoline derivatives (e.g., compound 6 in ), suggesting the target compound’s imidazole-acetic acid moiety could modulate similar pathways .
Imidazole/Imidazoline Analogues :
- The 4,5-dihydroimidazol-5-one ring in the target compound is redox-sensitive, unlike fully aromatic imidazoles (e.g., ’s 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acetic acid). This may influence its mechanism in oxidative environments .
- Acetic acid side chains (common in ) improve water solubility, critical for bioavailability. The target compound’s logP is predicted to be higher than simpler imidazole-acetic acids due to the quinazoline group .
Research Findings and Data Gaps
- Stability : The dihydroimidazolone ring may undergo hydrolysis under acidic conditions, as seen in ’s hydrochloride derivatives, necessitating formulation studies .
生物活性
The compound [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid, with CAS number 345951-23-7, is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 313.311 g/mol |
| Boiling Point | 587.9 ± 42.0 °C |
| Density | 1.54 ± 0.1 g/cm³ |
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound showed an IC50 value of 22.54 µM against MCF-7 breast cancer cells, indicating a promising therapeutic index compared to standard treatments such as doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 22.54 | Doxorubicin |
| A549 | 28.3 | Erlotinib |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against bacterial strains revealed notable activity.
- Findings : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 10 | Ampicillin |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through cyclooxygenase (COX) inhibition assays.
- Results : It displayed a COX-2 selectivity index of 3.46, suggesting it may be beneficial in treating inflammatory conditions without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Key Enzymes : The compound's structure allows it to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which may contribute to its anticancer and anti-inflammatory effects.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetic acid | |
| Catalyst | Sodium acetate | |
| Temperature | Reflux (~110–120°C) | |
| Purification Method | DMF/acetic acid recrystallization |
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm backbone structure and substituent positions. For example, imidazole protons appear as distinct singlets in δ 7.0–8.5 ppm .
- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm) and NH stretches (~3300 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages to confirm purity (±0.3% tolerance) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Studies: Tools like AutoDock Vina simulate binding poses. For example, imidazole derivatives show affinity for kinase active sites via hydrogen bonding with conserved residues (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models: Corrogate substituent effects (e.g., methyl groups at 4,6-quinazoline positions) with bioactivity using Gaussian-based descriptors .
Q. Table 2: Key Computational Parameters
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from studies using standardized assays (e.g., IC values from kinase inhibition assays) and apply statistical tests (ANOVA) to identify outliers .
- Experimental Replication: Reproduce assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Structural Analog Comparison: Compare with derivatives (e.g., fluorinated or methylated analogs) to assess substituent-specific effects .
Basic: What experimental designs are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, sampling at intervals for HPLC analysis .
- Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., acetic acid cleavage) .
- Light/Temperature Control: Store samples in amber vials at -20°C to prevent photodegradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at the quinazoline and imidazole positions .
- In Silico Screening: Use virtual libraries to prioritize derivatives with predicted high binding scores .
- Kinase Profiling: Test against panels of 50+ kinases to identify off-target effects .
Q. Table 3: SAR Design Parameters
| Variable | Example Modification | Assay Type | Reference |
|---|---|---|---|
| Quinazoline Substituent | 4,6-Dimethyl → 4-Fluoro | Kinase inhibition | |
| Imidazole Core | Oxo → Thioxo | Cytotoxicity assay |
Basic: What strategies mitigate solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment: Dissolve in slightly alkaline buffers (pH 8.0) if the compound is acidic .
- Sonication: Apply ultrasound (20 kHz, 10 minutes) to disperse aggregates .
Advanced: How can metabolic pathways be elucidated using isotope labeling or microsomal assays?
Methodological Answer:
- Isotope Tracing: Synthesize -labeled compound and track metabolites via scintillation counting .
- Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I/II metabolites .
- CYP450 Inhibition: Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
